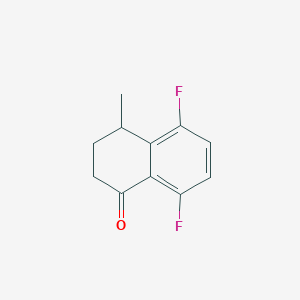
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Overview
Description
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. Phthalazine derivatives have garnered significant attention due to their diverse biological and pharmacological activities . This compound, in particular, has shown promise in various scientific research applications.
Preparation Methods
The synthesis of N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with benzylamine and 4-pyridylmethyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like L-proline . The process can be optimized to achieve high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction leads to the inhibition of neurotransmitter release, thereby exerting anticonvulsant effects. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine can be compared with other similar compounds, such as:
Phthalazine-1,4-dione: Known for its anticonvulsant and anti-inflammatory properties.
1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine: A potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, used in cancer research.
Phthalazinone derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific molecular structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
CAS No. |
212141-57-6 |
|---|---|
Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine |
InChI |
InChI=1S/C21H18N4/c1-2-6-17(7-3-1)15-23-21-19-9-5-4-8-18(19)20(24-25-21)14-16-10-12-22-13-11-16/h1-13H,14-15H2,(H,23,25) |
InChI Key |
FOZIFOSSSDWNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)



![[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)




![N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B8637758.png)
![1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8637765.png)
![4-Methyl-5-[3-trifluoromethylphenoxy]-6-methoxy-8-nitroquinoline](/img/structure/B8637775.png)
